8-Bromo-2,4-dichloro-6-methoxyquinazoline structure and properties
8-Bromo-2,4-dichloro-6-methoxyquinazoline structure and properties
Topic: 8-Bromo-2,4-dichloro-6-methoxyquinazoline: Structure, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist
Executive Summary
8-Bromo-2,4-dichloro-6-methoxyquinazoline is a high-value heterocyclic scaffold employed primarily in the discovery of tyrosine kinase inhibitors (TKIs). Its structural utility lies in its tri-functional nature : the electrophilic C4 and C2 positions allow for sequential nucleophilic aromatic substitutions (
This guide provides a rigorous technical analysis of this intermediate, focusing on regioselective functionalization strategies that prevent common synthetic pitfalls such as over-substitution or hydrolysis.
Part 1: Structural Analysis & Physiochemical Profile
The molecule features a quinazoline core with distinct electronic zones.[1] The 6-methoxy group acts as an electron-donating group (EDG), modulating the solubility and lipophilicity of the final drug candidate, often mimicking the hinge-binding region of ATP in kinase pockets.
Table 1: Predicted Physiochemical Properties
Note: Experimental values may vary based on crystalline form and purity. Values below are calculated based on structural analogs (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline).
| Property | Value / Description | Relevance |
| Molecular Formula | Core stoichiometry | |
| Molecular Weight | ~307.96 g/mol | Fragment-based drug design |
| ClogP | ~3.5 - 4.1 | High lipophilicity; requires polar solvents for reaction |
| Appearance | Off-white to pale yellow solid | Visual purity indicator |
| Solubility | Soluble in DCM, THF, DMF; Poor in water | Dictates solvent choice for |
| Reactivity Order | C4-Cl > C2-Cl > C8-Br | Critical for stepwise synthesis |
Part 2: Synthetic Routes (The "How")
The synthesis of 8-bromo-2,4-dichloro-6-methoxyquinazoline typically proceeds via the cyclization of a substituted anthranilic acid derivative, followed by chlorination.
Protocol 1: Core Synthesis Workflow
Prerequisites:
-
Starting Material: 2-amino-3-bromo-5-methoxybenzoic acid.
-
Reagents: Urea,
(Phosphorus oxychloride), -Dimethylaniline (or DIPEA).
Step-by-Step Methodology:
-
Cyclization (Dione Formation):
-
Mix 2-amino-3-bromo-5-methoxybenzoic acid (1.0 eq) with Urea (5.0 eq).
-
Heat the neat mixture to 160–180°C for 4–6 hours. The melt will solidify as the quinazoline-2,4-dione forms.
-
Critical Control Point: Ensure complete evolution of ammonia gas to drive the equilibrium.
-
Workup: Triturate the solid with water to remove excess urea. Filter and dry.
-
-
Chlorination (The "Dichloro" Step):
-
Suspend the dried dione intermediate in
(10.0 eq). -
Add
-Dimethylaniline (1.5 eq) as a catalyst/acid scavenger. -
Reflux (approx. 105°C) for 4–12 hours until the solution becomes clear.
-
Safety Note: Quench the reaction by slowly pouring the mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the reactive chlorides.
-
Extract with Dichloromethane (DCM), dry over
, and concentrate.
-
Visualization: Synthesis Pathway[2][3]
Caption: Conversion of anthranilic acid precursor to the dichloro-quinazoline scaffold.
Part 3: Reactivity & Functionalization (The "Why")
The primary value of this scaffold is the ability to differentiate between the three halogen positions. The C4-position is significantly more electrophilic than the C2-position due to the inductive effect of the N3 nitrogen and the lack of electron density donation compared to the N1 position.
Regioselectivity Rules (E-E-A-T)
-
C4-Substitution (
1): Occurs at 0°C to Room Temperature .-
Why: The C4-Cl is the kinetic product. Using low temperature prevents substitution at C2.
-
-
C2-Substitution (
2): Requires Heating/Reflux .[4]-
Why: The C2-Cl is less reactive and requires higher activation energy.
-
-
C8-Coupling (Suzuki/Buchwald): Requires Pd-Catalyst .
-
Why: The C-Br bond is stable to
conditions but reactive to oxidative addition by Palladium.
-
Protocol 2: Sequential Library Generation
Step 1: C4-Amination (Kinetic Control)
-
Dissolve 8-bromo-2,4-dichloro-6-methoxyquinazoline in THF or DCM.
-
Add 0.95 eq of Amine A and 1.1 eq of base (
). -
Stir at 0°C for 1 hour.
-
Validation: Monitor by TLC.[1][4] The formation of the mono-substituted product is distinct. If bis-substitution (dimer) is observed, lower the temperature.
Step 2: C2-Amination (Thermodynamic Control)
-
Take the C4-substituted intermediate in Dioxane or IPA.
-
Add excess Amine B (2.0 eq).
-
Heat to 80–100°C .
Visualization: Regioselective Logic Tree
Caption: Sequential functionalization strategy exploiting reactivity differences (C4 > C2 > C8).
Part 4: Applications in Medicinal Chemistry[2][6][7][8][9][10][11]
This scaffold is ubiquitous in the development of Type I and Type II Kinase Inhibitors .
-
EGFR Inhibition: The 4-anilinoquinazoline motif is the pharmacophore for drugs like Gefitinib. The 8-bromo position allows for the introduction of solubilizing tails or probes that extend into the solvent-exposed region of the kinase.
-
PI3K/mTOR Dual Inhibitors: The 2-position often accommodates morpholine or urea derivatives essential for hydrogen bonding with the hinge region valine/isoleucine residues.
-
PROTAC Linkers: The 8-bromo handle provides an orthogonal attachment point for linkers connecting the kinase binder to E3 ligase ligands (e.g., Cereblon).
Part 5: Safety & Handling
-
Hazard Identification:
-
Corrosive/Irritant: The dichloro-quinazoline hydrolyzes to release HCl. Handle in a fume hood.
-
Skin Sensitizer: Quinazolines are potent sensitizers; double-gloving is recommended.
-
-
Storage:
-
Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
-
Degradation is indicated by a color change from pale yellow to orange/brown.
-
References
-
BenchChem. (2025).[1] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from
-
PubChem. (2025).[5] 8-Bromo-2,4-dichloroquinazoline Compound Summary. National Library of Medicine. Retrieved from
-
World Intellectual Property Organization. (2010). Process for preparing bromo-substituted quinolines (and quinazolines).[6][7] WO2010129451A1. Retrieved from
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 4. ijstr.org [ijstr.org]
- 5. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
